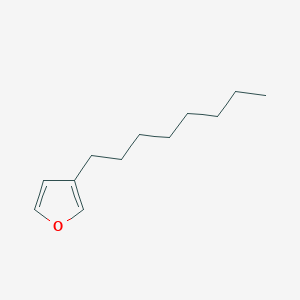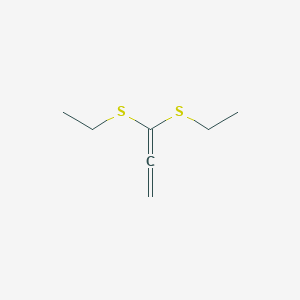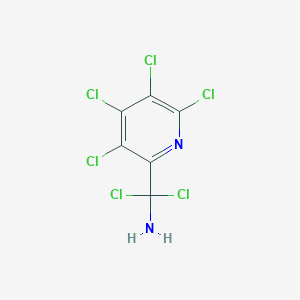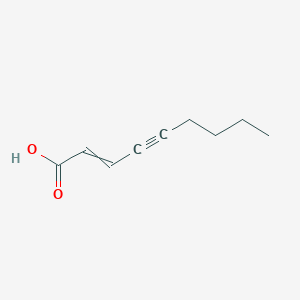
3-Octylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with an octyl group at the third position. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. The octyl group in this compound contributes to its hydrophobic nature and influences its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Octylfuran can be synthesized through various methods. One common approach involves the bromination of this compound using N-bromosuccinimide (NBS), yielding 2,5-dibromo-3-octylfuran . This intermediate can then be further manipulated to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, purification, and isolation of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Octylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan derivatives.
Reduction: Reduction reactions can modify the furan ring or the octyl group, resulting in different products.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound with NBS yields 2,5-dibromo-3-octylfuran .
Scientific Research Applications
3-Octylfuran has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-Octylfuran involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur-containing analog of furan with similar aromatic properties.
Pyrrole: A nitrogen-containing heterocycle with comparable reactivity.
Benzofuran: A fused ring system containing a benzene ring and a furan ring.
Uniqueness of 3-Octylfuran
This compound is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its chemical reactivity and applications. Compared to other furans, this compound may exhibit different solubility, stability, and interaction profiles, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
79265-14-8 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-octylfuran |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-12-9-10-13-11-12/h9-11H,2-8H2,1H3 |
InChI Key |
LMGDEHRCTAVQBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methoxy[(methoxymethyl)selanyl]methane](/img/structure/B14446812.png)
![1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)
![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)


![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)

![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)


silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
